Deoxynojirimycin Tetrabenzyl Ether

Descripción general

Descripción

Deoxynojirimycin (dNM) Tetrabenzyl Ether is an intermediate for the synthesis of glucosylceramide synthase inhibitors such as 1-dNM, a glucose analog that potently inhibits α-glucosidase I and II .

Molecular Structure Analysis

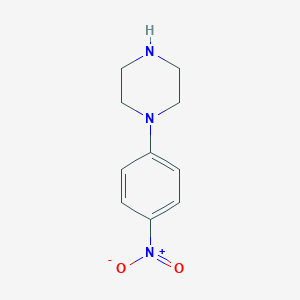

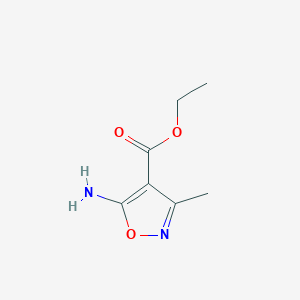

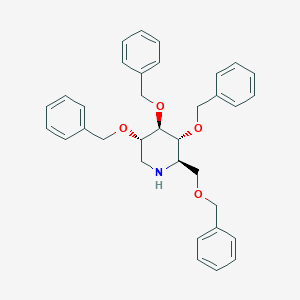

The molecular formula of Deoxynojirimycin Tetrabenzyl Ether is C34H37NO4 . It contains total 80 bond(s); 43 non-H bond(s), 24 multiple bond(s), 13 rotatable bond(s), 24 aromatic bond(s), 5 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 4 ether(s) (aliphatic) .

Chemical Reactions Analysis

Deoxynojirimycin (dNM) Tetrabenzyl Ether is an intermediate for the synthesis of glucosylceramide synthase inhibitors such as 1-dNM, a glucose analog that potently inhibits α-glucosidase I and II .

Physical And Chemical Properties Analysis

The molecular weight of Deoxynojirimycin Tetrabenzyl Ether is 523.7 g/mol . It has a XLogP3-AA value of 5.2, indicating its lipophilicity . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . It also has 13 rotatable bonds .

Aplicaciones Científicas De Investigación

Antihyperglycemic Activity

Deoxynojirimycin Tetrabenzyl Ether, as a derivative of DNJ, has been studied for its potential to act as an antihyperglycemic agent. DNJ is known to inhibit alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose. By inhibiting this enzyme, DNJ can reduce the rate of glucose absorption and lower blood sugar levels .

Anti-Obesity Applications

The compound’s ability to modulate carbohydrate metabolism also suggests its use in anti-obesity applications. By slowing carbohydrate digestion, it may help in reducing the caloric impact of diet, potentially aiding in weight management .

Antiviral Properties

DNJ and its derivatives have shown promise in antiviral therapy. They can interfere with the glycosylation of viral glycoproteins, a critical step in the life cycle of certain viruses, thereby inhibiting their replication .

Inhibitors of Glucosylceramide Synthase

Deoxynojirimycin Tetrabenzyl Ether serves as a starting material for the synthesis of inhibitors of glucosylceramide synthase. This enzyme is involved in the synthesis of glycosphingolipids, and its inhibition has implications in the treatment of Gaucher’s disease and other metabolic disorders .

Antioxidant Effects

The antioxidant properties of DNJ derivatives are of interest due to their potential to neutralize harmful free radicals. This activity could be beneficial in preventing oxidative stress-related diseases .

Anti-Inflammatory Potential

Research has indicated that DNJ can exhibit anti-inflammatory effects. This is significant in the context of chronic inflammatory diseases, where DNJ derivatives could play a role in reducing inflammation .

Diabetes Mellitus Treatment

Given its antihyperglycemic properties, Deoxynojirimycin Tetrabenzyl Ether could be utilized in the development of new treatments for diabetes mellitus. It could offer an alternative mechanism of action compared to current antidiabetic drugs .

Neuroprotective Applications

The neuroprotective potential of DNJ derivatives is another area of interest. They may protect nerve cells from damage caused by various neurotoxic substances, which could be relevant in the treatment of neurodegenerative diseases .

Mecanismo De Acción

Pharmacokinetics

The solubility of the compound in various solvents has been reported . It is soluble in DMF (15 mg/ml), DMSO (20 mg/ml), and DMSO:PBS (pH7.2) 1:1 (0.5 mg/ml), and slightly soluble in ethanol (0.25 mg/ml) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIIDKLQTCPFQA-KMKAFXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452394 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxynojirimycin Tetrabenzyl Ether | |

CAS RN |

69567-11-9 | |

| Record name | Deoxynojirimycin Tetrabenzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.